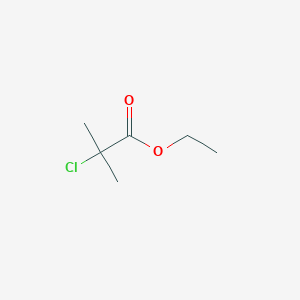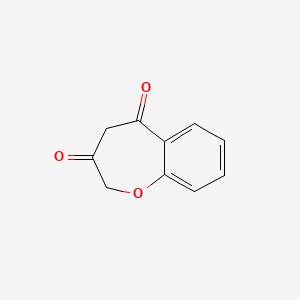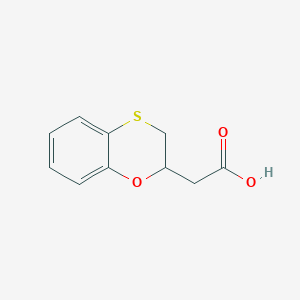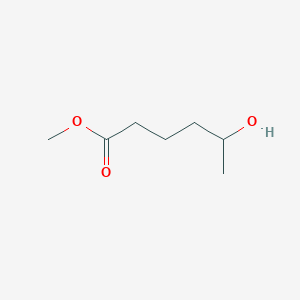
N-(4-methylphenyl)hydrazinecarboxamide
Vue d'ensemble
Description
“N-(4-methylphenyl)hydrazinecarboxamide” is a chemical compound with the molecular formula C8H11N3O . It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a hydrazinecarboxamide group attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular formula of C8H11N3O . It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .Applications De Recherche Scientifique
Anticancer Activity
N-(4-methylphenyl)hydrazinecarboxamide derivatives exhibit promising anticancer properties. For example, thiophene-2-carboxaldehyde derivatives, including those incorporating this compound, have shown notable anticancer activity. Optical spectroscopic and docking studies provide insights into their binding characteristics and pharmacokinetic mechanisms, especially their interactions with carrier proteins like Human Serum Albumin (HSA) (Shareef et al., 2016).
Antimicrobial Properties
Some derivatives of this compound demonstrate significant antimicrobial activities. Compounds like N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been found to be effective against various bacterial and fungal strains. These compounds have been subjected to computational pharmacokinetic studies, which indicate their potential as antimicrobial agents (Ahsan et al., 2016).
Spectroscopic and Docking Studies
Research on this compound includes spectroscopic investigations and molecular docking studies. These studies are crucial for understanding the molecular interactions and properties of such compounds. Such research can contribute significantly to the development of new drugs, especially in the field of neurology (Al-Wabli et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of this compound derivatives is vital for their potential applications. X-ray crystallography and other spectroscopic methods are often used to characterize these compounds, providing insights into their structural properties and potential biological activities (Yeo & Tiekink, 2019).
Polymorphism in Drug Development
Polymorphism studies of this compound derivatives are crucial in pharmaceutical research. Understanding different polymorphic forms can lead to better drug development processes and enhanced therapeutic efficacy (Cheung et al., 2003).
Antitumor Activities
Some derivatives of this compound, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and tested for their antitumor activities. These compounds inhibit the proliferation of certain cancer cell lines, indicating their potential as antitumor agents (Hao et al., 2017).
Propriétés
IUPAC Name |
1-amino-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPAXSGXMVUQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400585 | |
| Record name | Hydrazinecarboxamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62774-57-6 | |
| Record name | Hydrazinecarboxamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B3054939.png)
![5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl-](/img/structure/B3054941.png)

![7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3054944.png)
![Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-](/img/structure/B3054946.png)








